molecular formula C12H10O3 B072387 4-Phenoxybenzene-1,2-diol CAS No. 1138-67-6

4-Phenoxybenzene-1,2-diol

Cat. No.: B072387
CAS No.: 1138-67-6
M. Wt: 202.21 g/mol
InChI Key: WHJAXTGVMTVKHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BCX-4208, also known as ulodesine, is a potent purine nucleoside phosphorylase (PNP) inhibitor. It has been studied for its potential therapeutic applications in various immune-related conditions, including autoimmune diseases and certain types of cancer. BCX-4208 works by modulating the activity of T-cells and B-cells, which are crucial components of the immune system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BCX-4208 involves multiple steps, starting from readily available precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of BCX-4208 follows similar synthetic routes but is scaled up to meet commercial demands. This involves optimizing reaction conditions to maximize efficiency and minimize waste. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

BCX-4208 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of BCX-4208 include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halides or nucleophiles.

Major Products Formed

The major products formed from these reactions are intermediates that lead to the final active compound, BCX-4208. Each step is carefully monitored to ensure the correct structure and functionality are achieved .

Scientific Research Applications

BCX-4208 has a wide range of scientific research applications:

Mechanism of Action

BCX-4208 exerts its effects by inhibiting purine nucleoside phosphorylase, an enzyme involved in the purine salvage pathway. This inhibition leads to the accumulation of deoxyguanosine triphosphate (dGTP) in lymphocytes, disrupting DNA synthesis and causing cell death through apoptosis. This mechanism is particularly effective in modulating the activity of T-cells and B-cells, making BCX-4208 a promising candidate for treating immune-related disorders .

Comparison with Similar Compounds

BCX-4208 is unique compared to other PNP inhibitors due to its high potency and specificity. Similar compounds include:

BCX-4208 stands out due to its oral bioavailability and effectiveness in modulating both T-cell and B-cell activity, making it a versatile tool in both research and therapeutic contexts .

If you have any more specific questions or need further details, feel free to ask!

Properties

CAS No.

1138-67-6

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

4-phenoxybenzene-1,2-diol

InChI

InChI=1S/C12H10O3/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h1-8,13-14H

InChI Key

WHJAXTGVMTVKHM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)O)O

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)O)O

Origin of Product

United States

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